m-alpha Hydrochloride

Description

Contextualization within the Broader Chemical and Pharmaceutical Landscape

m-alpha Hydrochloride is situated within the extensive family of phenethylamines, which includes a vast array of both naturally occurring and synthetic compounds. wikipedia.orgnih.gov This class is significant in medicinal chemistry due to the diverse physiological effects its members can elicit. nih.gov The core phenethylamine (B48288) structure is the backbone for numerous endogenous neurotransmitters, such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine, which play crucial roles in the central nervous system. nih.gov

The modification of the basic phenethylamine structure through the addition of various functional groups has led to the development of a wide range of pharmaceuticals and research chemicals. nih.govresearchgate.net These modifications can dramatically alter a compound's pharmacological profile, influencing its potency, receptor affinity, and mechanism of action. mdpi.com For instance, the addition of a methyl group at the alpha position of the ethyl side chain is a defining feature of the substituted amphetamine subclass. wikipedia.org this compound's structure, which includes an alpha-methyl group, places it within this chemical space. sarms4muscle.com

Historical Development and Significance of Related Compound Classes

The scientific exploration of phenethylamines began with the isolation of naturally occurring alkaloids. nih.gov The synthesis of amphetamine in 1887 and the later discovery of its stimulant properties in the 1920s marked a significant milestone, paving the way for the development of a plethora of related compounds. wikipedia.org Throughout the 20th century, research into substituted phenethylamines led to the discovery of drugs for a variety of therapeutic applications, including appetite suppression, antidepressant effects, and the treatment of attention deficit hyperactivity disorder (ADHD). wikipedia.org

Another closely related class of compounds is the synthetic cathinones, which are characterized by a β-keto group on the phenethylamine backbone. nih.gov These compounds, such as α-pyrrolidinovalerophenone (α-PVP), share structural similarities with amphetamines and often exhibit stimulant effects by acting as monoamine reuptake inhibitors. nih.gov The historical development of these compound classes demonstrates a continuous effort to understand the structure-activity relationships that govern their interactions with biological systems. nih.gov The synthesis and study of novel derivatives, a category into which this compound falls, is a continuation of this long-standing area of chemical and pharmacological research. evitachem.com

Rationale and Current Gaps in Academic Research on this compound

The rationale for the synthesis and investigation of novel compounds like this compound often stems from the desire to explore new chemical space and to understand the nuanced effects of structural modifications on pharmacological activity. Given its structural relation to potent monoamine reuptake inhibitors, research into this compound is likely driven by an interest in its potential effects on the central nervous system. sarms4muscle.com The compound is described as a substance with potential applications in the treatment of ADHD, narcolepsy, and obesity, and is suggested to act on dopamine and norepinephrine receptors. sarms4muscle.com

However, a thorough review of publicly available scientific literature reveals a significant gap in the academic research specifically focused on this compound. There is a notable absence of peer-reviewed studies detailing its synthesis, pharmacological characterization, and mechanism of action. While some vendor-supplied information exists, rigorous, independent scientific validation is lacking. sarms4muscle.comchemicalbook.com This scarcity of data is a common issue with many novel psychoactive substances (NPS), where the rapid emergence of new compounds outpaces formal scientific investigation. nationalelfservice.netmdpi.com Consequently, the detailed pharmacological and toxicological profile of this compound remains largely uncharacterized in the scientific literature, representing a clear and significant research gap. nih.govresearchgate.net A single forensic science publication has identified a new analog of M-ALPHA, but did not study the parent compound itself. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

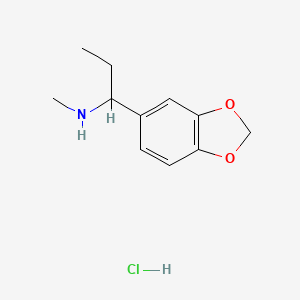

1-(1,3-benzodioxol-5-yl)-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-3-9(12-2)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9,12H,3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXZAAXFQKMOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC2=C(C=C1)OCO2)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134709-81-1 | |

| Record name | m-alpha Hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1134709811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-ALPHA HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0NYS7CD1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Structural Modification of M Alpha Hydrochloride

Advanced Synthetic Methodologies for m-alpha Hydrochloride

The synthesis of complex organic molecules like the hypothetical this compound relies on a range of advanced synthetic methodologies. These techniques are essential for achieving high yields, controlling stereochemistry, and introducing specific functional groups. The choice of synthetic route is often dictated by the availability of starting materials, desired purity, and scalability of the process.

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing a molecule like this compound, which is presumed to contain an aromatic ring, reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions would be highly relevant.

For instance, a Suzuki coupling could be employed to form the core aromatic structure of the molecule by coupling an aryl boronic acid with an aryl halide. The choice of palladium catalyst and ligands is crucial for the efficiency of these reactions, with specific combinations being optimal for different substrates. The reaction conditions, including solvent, temperature, and base, must be carefully optimized to maximize the yield and minimize side products.

Table 1: Overview of Potentially Applicable Palladium-Catalyzed Reactions

| Reaction Name | Bond Formed | Reactants | Potential Application in this compound Synthesis |

| Suzuki Coupling | C-C | Aryl Halide, Aryl Boronic Acid | Formation of the core aromatic scaffold. |

| Heck Reaction | C-C | Aryl Halide, Alkene | Introduction of an alkene side chain to the aromatic ring. |

| Buchwald-Hartwig Amination | C-N | Aryl Halide, Amine | Direct introduction of an amino group to the aromatic ring. |

| Sonogashira Coupling | C-C | Aryl Halide, Terminal Alkyne | Introduction of an alkyne functional group for further modification. |

Development of Stereoselective Synthetic Pathways for this compound and its Isomers

Many bioactive molecules exist as stereoisomers, where the spatial arrangement of atoms differs. Often, only one isomer exhibits the desired activity, while others may be inactive or have undesirable effects. Consequently, the development of stereoselective synthetic pathways is of paramount importance.

For a chiral molecule like this compound, asymmetric synthesis would be employed to produce a single enantiomer. This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of natural products. For example, a stereoselective reduction of a ketone precursor using a chiral reducing agent like a CBS catalyst could establish a key stereocenter in the molecule. The development of such pathways requires a deep understanding of stereochemical control and reaction mechanisms.

Exploration of Novel Precursors and Synthetic Intermediates

The efficiency and novelty of a synthetic route are often determined by the choice of precursors and the stability of the intermediates. Research in this area focuses on identifying readily available, cost-effective starting materials and designing synthetic pathways that proceed through stable, easily purified intermediates. For a substituted aromatic compound, novel precursors might include functionalized aromatic building blocks that can be elaborated into the final target molecule through a series of high-yielding steps. The exploration of new synthetic intermediates can also open up possibilities for creating a diverse library of analogues.

Derivatization Strategies and Analogue Synthesis for this compound

Once a synthetic route to the core structure of this compound is established, derivatization strategies can be employed to create a range of analogues. This process is crucial for exploring the structure-activity relationship (SAR) of a compound, leading to molecules with improved properties.

Rational Design Principles for this compound Analogues

The design of new analogues is guided by rational design principles, which involve making systematic changes to the molecule's structure to probe its interaction with a biological target. This can involve modifying the size, shape, and electronic properties of the molecule. For example, isosteric replacements, where a functional group is replaced by another group with similar physical or chemical properties, can be used to fine-tune the molecule's characteristics. Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can also aid in the rational design of new analogues by predicting how structural modifications will affect biological activity.

Introduction and Modification of Functional Groups on the this compound Scaffold

The introduction of new functional groups or the modification of existing ones on the this compound scaffold can have a profound impact on its properties. For instance, the introduction of a hydroxyl group could increase polarity and provide a new point for hydrogen bonding. A fluorine atom could be introduced to block metabolic degradation or alter the molecule's electronic properties.

Table 2: Examples of Functional Group Modifications and Their Potential Effects

| Functional Group Modification | Reagents/Conditions | Potential Effect on Molecular Properties |

| Aromatic Nitration | HNO3/H2SO4 | Introduction of a nitro group, which can be further reduced to an amine. |

| Aromatic Halogenation | Br2/FeBr3 or Cl2/AlCl3 | Introduction of a halogen atom, altering electronic properties and metabolic stability. |

| Amine Acylation | Acyl Chloride/Base | Formation of an amide, which can alter solubility and hydrogen bonding capacity. |

| Amine Alkylation | Alkyl Halide/Base | Formation of a secondary or tertiary amine, affecting basicity and steric bulk. |

Advanced Analytical Methodologies for M Alpha Hydrochloride Research

Spectroscopic Techniques for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of m-alpha Hydrochloride

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, confirming the connectivity and stereochemistry of the molecule.

In a typical ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons on the meta-substituted phenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm). The protons of the propyl chain and the methyl groups would resonate in the aliphatic region (typically δ 1.0-3.5 ppm). The specific chemical shifts and coupling constants (J-values) allow for the precise assignment of each proton. For instance, the similarity in the aliphatic region of the NMR spectra between methamphetamine and its analogues helps in identifying the core structure, while the aromatic region reveals the specific substitution pattern. nanalysis.com

Table 1: Hypothetical ¹H NMR Data for this compound This table is illustrative. Actual chemical shifts can vary based on solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.20 - 7.05 | Multiplet | 4H |

| Aliphatic-CH | 3.10 | Multiplet | 1H |

| Methylene-CH₂ | 2.85 | Multiplet | 2H |

| N-CH₃ | 2.60 | Singlet | 3H |

| Aromatic-CH₃ | 2.35 | Singlet | 3H |

| Alpha-CH₃ | 1.25 | Doublet | 3H |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound, Electron Ionization (EI) MS is commonly used.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to the mass of the free base (C₁₁H₁₇N), which has a molecular weight of 163.26 g/mol . spectrabase.com The most characteristic fragmentation in amphetamine-type compounds is the cleavage of the C-C bond beta to the nitrogen atom, leading to a prominent base peak. For this compound, this would result in a fragment ion at m/z 58, corresponding to the [C₃H₈N]⁺ iminium cation. oup.comnust.edu.pk The presence and relative abundance of other fragment ions, such as those corresponding to the substituted benzyl (B1604629) moiety, further corroborate the proposed structure. nist.gov

Table 2: Expected Mass Spectrometry Fragmentation Data for this compound (as free base)

| m/z (mass-to-charge ratio) | Ion Formula | Fragment Identity | Relative Abundance |

| 163 | [C₁₁H₁₇N]⁺ | Molecular Ion | Low |

| 148 | [C₁₀H₁₄N]⁺ | [M-CH₃]⁺ | Moderate |

| 91 | [C₇H₇]⁺ | Tropylium Cation | Moderate |

| 58 | [C₃H₈N]⁺ | Iminium Cation | High (Base Peak) |

UV-Visible Spectrophotometry for Quantitative Analysis of this compound

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic compounds like this compound exhibit characteristic UV absorption due to π to π* electronic transitions within the benzene (B151609) ring. nust.edu.pk

For quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). nust.edu.pk The λmax for methamphetamine hydrochloride in methanol (B129727) is typically observed around 259-263.5 nm. nust.edu.pksigmaaldrich.com The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve, following the Beer-Lambert law. This method is valued for its simplicity and accessibility. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected absorptions include C-H stretching vibrations from the aromatic ring and the aliphatic chain, N-H stretching from the hydrochloride salt of the secondary amine, and C=C stretching from the aromatic ring. The specific frequencies of these bands can provide strong evidence for the presence of these functional groups, thus supporting the structural confirmation of the compound. For example, the spectrum for methamphetamine hydrochloride shows characteristic peaks that can be used for its identification. sigmaaldrich.com

Validation of Analytical Methods for this compound in Research Settings

Method validation is a critical process in analytical chemistry that demonstrates that a particular method is suitable for its intended purpose. For the analysis of this compound, validation ensures the reliability, accuracy, and precision of the obtained results. greenpub.orgnih.gov

Linearity, Precision, and Accuracy Assessments

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For quantitative methods like UV-Vis spectrophotometry and chromatography, linearity is typically evaluated by analyzing a series of standards and is confirmed if the correlation coefficient (R²) of the calibration curve is close to 1 (e.g., >0.99). greenpub.orgresearchgate.net For methamphetamine analysis, linearity has been demonstrated in ranges from 4.2 to 83.2 mg/mL with an R² of 0.9999. mdpi.com

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For methamphetamine analysis, intra- and inter-day precision values are typically required to be within acceptable limits, often less than 15%. researchgate.net

Accuracy: Accuracy is the closeness of the analytical result to the true or accepted value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. For the analysis of methamphetamine and related compounds, acceptable recovery rates are generally in the range of 85-115%. nih.govresearchgate.net

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often calculated based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response. For methamphetamine, LODs can be as low as 0.31 µg/L depending on the method used. nih.gov

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is typically determined as the concentration that gives a signal-to-noise ratio of 10:1 or is calculated from the standard deviation of the response. For methamphetamine analysis by GC-MS, the LOQ has been reported to be around 22.523 µg/L in urine samples. greenpub.org A UV-Vis method reported an LOQ of 50 µg/mL. nust.edu.pk

Table 3: Summary of Method Validation Parameters for this compound Analysis (Illustrative)

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.995 |

| Precision (RSD) | < 15% |

| Accuracy (Recovery) | 85% - 115% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |

Robustness and Specificity Studies for this compound Assays

No specific data is available in the searched literature.

Application of Quality by Design (QbD) Principles in Analytical Method Development for this compound

No specific data is available in the searched literature.

Mechanistic Investigations of M Alpha Hydrochloride at Molecular and Cellular Levels

Elucidation of the Molecular Mechanism of Action of m-alpha Hydrochloride

Investigation of Neurotransmitter Receptor Modulation by this compound (e.g., Dopamine (B1211576), Norepinephrine (B1679862) Receptors)

The interaction of this compound with neurotransmitter systems is a primary determinant of its physiological and psychological effects. It demonstrates a notable affinity for monoamine transporters, which are responsible for the reuptake of serotonin (B10506) (SERT), dopamine (DAT), and norepinephrine (NET) from the synaptic cleft. By inhibiting these transporters, this compound effectively increases the synaptic availability of these key neurotransmitters. youtube.comnih.gov

Research indicates that this compound exhibits a higher affinity for the serotonin transporter (SERT) compared to the dopamine (DAT) and norepinephrine (NET) transporters. nih.govnih.gov This preferential action on the serotonergic system is a distinguishing feature of its pharmacological profile compared to other amphetamine derivatives. youtube.com The S-enantiomer of MDMA, in particular, shows a high affinity for SERT. jneurosci.org

Beyond its effects on transporters, this compound also directly interacts with a range of neurotransmitter receptors, albeit with generally lower affinity. It has been shown to bind to α2-adrenergic, 5-HT2 serotonin, M-1 muscarinic, and H-1 histamine (B1213489) receptors. maps.orgnih.gov The R-enantiomer of MDMA exhibits a moderate affinity for 5-HT2A receptors, acting as a partial agonist. jneurosci.org This interaction with 5-HT2A receptors is thought to contribute to some of the compound's subjective effects. nih.gov The affinity for dopamine receptors (D1 and D2) is comparatively low. maps.orgnih.gov

The following table summarizes the binding affinities of this compound for various monoamine transporters.

| Transporter | Affinity (Ki in nM) | Reference |

|---|---|---|

| Serotonin Transporter (SERT) | 222 ± 62 (S-MDMA) | jneurosci.org |

| Dopamine Transporter (DAT) | 2300 ± 400 (S-MDMA) | jneurosci.org |

| Norepinephrine Transporter (NET) | 7800 ± 2100 (S-MDMA) | jneurosci.org |

Identification and Characterization of Enzyme Inhibition Mechanisms by this compound

This compound has been shown to inhibit the activity of certain enzymes, most notably monoamine oxidase (MAO). MAO is a critical enzyme in the degradation of monoamine neurotransmitters. By inhibiting MAO, this compound further contributes to the increased levels of serotonin, dopamine, and norepinephrine in the synapse. nih.gov

Studies have demonstrated that this compound acts as a competitive inhibitor of MAO-A. researchgate.net Competitive inhibition occurs when the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. The degree of inhibition is dependent on the concentration of the inhibitor. Research has determined the inhibition constant (Ki) of this compound for MAO-A to be 22 µmol/L. researchgate.net

The interaction of this compound with MAO-B has been characterized as a mixed type of inhibition. researchgate.net This suggests that it may bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its maximum catalytic rate. While specific analyses for purely non-competitive or uncompetitive inhibition are part of a broader mixed-inhibition model, the data points to a more complex interaction than simple competitive binding for MAO-B.

The following table presents the half-maximal inhibitory concentrations (IC50) of this compound for MAO-A and MAO-B.

| Enzyme | IC50 (µmol/L) | Reference |

|---|---|---|

| Monoamine Oxidase-A (MAO-A) | 44 | nih.gov |

| Monoamine Oxidase-B (MAO-B) | 370 | researchgate.net |

Recent research has uncovered that this compound can act as an allosteric modulator of the serotonin transporter (SERT). nih.gov Allosteric modulation involves the binding of a ligand to a site on the protein that is distinct from the primary (orthosteric) binding site. This binding induces a conformational change in the protein, which in turn alters the affinity or efficacy of the orthosteric ligand. In the case of SERT, this compound's allosteric binding can influence the transport of serotonin. nih.gov

Role of this compound in G Protein-Coupled Receptor (GPCR) Signaling

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. wikipedia.org this compound interacts with several GPCRs, influencing downstream signaling pathways.

One of the key GPCR targets of this compound is the Trace Amine-Associated Receptor 1 (TAAR1). researchgate.net TAAR1 is an intracellular GPCR that, when activated by agonists like this compound, can modulate the activity of monoamine transporters. nih.gov Activation of TAAR1 by this compound initiates a signaling cascade that can lead to the internalization of the serotonin transporter (SERT). researchgate.net This process involves the activation of the small GTPase RhoA. researchgate.net

Furthermore, TAAR1 activation by amphetamine-like compounds, including this compound, has been shown to stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. nih.gov This suggests that the Gs protein pathway is involved in TAAR1 signaling in response to this compound. The activation of TAAR1 and subsequent signaling events appear to exert an auto-inhibitory influence on the effects of this compound. nih.gov

The complex interplay between this compound's effects on monoamine transporters and its direct actions on various GPCRs results in a profound and widespread modulation of neuronal activity.

Biochemical Target Identification and Validation for this compound

Modern proteomics offers powerful, unbiased methods to globally assess protein-ligand interactions. alfa-chemistry.com These techniques aim to identify which proteins in a cell or tissue lysate physically interact with a compound of interest. One prominent strategy is based on the principle of ligand-induced stabilization. The binding of a small molecule, such as this compound, can alter the biophysical properties of its target protein, such as its thermal stability or resistance to denaturation and proteolysis. nih.gov

Thermal proteome profiling (TPP), for instance, involves treating cell lysates with the compound and then heating the samples across a temperature gradient. The soluble protein fraction at each temperature is then quantified using mass spectrometry. A target protein will typically show an increased melting temperature (Tm) in the presence of a stabilizing ligand. nih.gov Another approach, termed Stability of Proteins from Rates of Oxidation (SPROX), uses a chemical denaturant like guanidine (B92328) hydrochloride to unfold proteins. nih.gov The rate of unfolding, which can be measured by monitoring the oxidation of methionine residues, is altered upon ligand binding.

These methods allow for the proteome-wide identification of potential targets in their native state, providing a comprehensive and unbiased view of the compound's interactome. evotec.com

Table 1: Illustrative Data from a Thermal Proteome Profiling Experiment for this compound

| Protein ID | Gene Name | Tm (Vehicle) (°C) | Tm (m-alpha HCl) (°C) | ΔTm (°C) | Putative Interaction |

| P08684 | HTR2A | 52.1 | 55.8 | +3.7 | Strong |

| P28223 | HTR2C | 51.5 | 54.2 | +2.7 | Moderate |

| Q9Y5Y4 | LIMK1 | 48.9 | 50.8 | +1.9 | Moderate |

| P41597 | SLC6A4 | 54.3 | 55.9 | +1.6 | Weak |

| P62258 | ACTB | 62.5 | 62.6 | +0.1 | No significant shift |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

To more directly capture the binding partners of this compound, affinity-based and chemical proteomics methods are employed. evotec.com These techniques typically involve chemically modifying the compound to incorporate a reactive group and a reporter tag, creating a "probe."

One common method is photoaffinity labeling (PAL), where a photo-reactive group is added to the this compound molecule. evotec.comnih.gov When introduced to live cells or lysates and exposed to UV light, the probe covalently cross-links to its binding partners. A reporter tag, such as biotin, allows for the subsequent enrichment of these cross-linked proteins using streptavidin beads. The captured proteins are then identified by mass spectrometry. nih.gov

Another powerful technique is activity-based protein profiling (ABPP), which uses probes that react with specific, functionally active sites on proteins. If this compound targets a particular class of enzymes, a tailored ABPP probe could be designed to compete for binding at the active site, allowing for the identification and quantification of target engagement. evotec.com These chemoproteomic strategies are invaluable for confirming direct interactions and can even help map the specific binding site on the protein. evotec.comnih.gov

Once putative targets are identified through proteomic screens, their functional relevance must be validated. This involves a series of targeted biochemical and biophysical assays to confirm the interaction and quantify its effect on protein function. pharmaron.com

If the identified target is an enzyme, its activity can be measured in the presence of varying concentrations of this compound. A change in the enzyme's catalytic rate would confirm a functional interaction. For example, if a kinase like LIMK1 were identified, its ability to phosphorylate a substrate would be assessed. acs.org Various assay formats can be used, such as those monitoring the depletion of ATP or the formation of a phosphorylated product. nih.govmdpi.com

Binding assays are used to directly measure the affinity between the compound and the purified target protein. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence-based competitive binding assays can determine the equilibrium dissociation constant (KD), a measure of binding affinity. mdpi.comnih.gov A low KD value indicates a strong interaction. These validation steps are crucial to distinguish genuine, high-affinity targets from non-specific interactions identified in the initial screens.

Table 2: Exemplary Functional Validation Data for this compound

| Target Protein | Assay Type | Measured Parameter | Value | Interpretation |

| HTR2A | Radioligand Binding | Ki | 15 nM | High-affinity binding |

| LIMK1 | Kinase Activity Assay | IC50 | 1.2 µM | Moderate inhibition |

| HTR2C | Fluorescence Polarization | KD | 85 nM | Strong binding |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Ligand-Receptor Binding Kinetics of this compound

Beyond binding affinity (KD), the kinetics of the interaction—how quickly a ligand binds to and dissociates from its receptor—are increasingly recognized as critical determinants of a compound's pharmacological effect. nih.gov The rates of association (k_on) and dissociation (k_off) provide a more dynamic picture of the ligand-receptor complex.

The association rate constant (k_on), or on-rate, quantifies the speed at which this compound binds to its target receptor to form a complex. youtube.com This rate is dependent on the concentrations of both the ligand and the receptor. youtube.com Techniques like Surface Plasmon Resonance (SPR) are well-suited for measuring k_on. In an SPR experiment, the purified target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time. By analyzing the binding curve at different concentrations of the compound, the k_on value (typically in units of M-1s-1) can be calculated. malvernpanalytical.com

The dissociation rate constant (k_off), or off-rate, describes the rate at which the ligand-receptor complex breaks apart. wikipedia.org Unlike the on-rate, the off-rate is independent of ligand concentration and is solely a property of the specific interactions holding the complex together. nih.gov A slow off-rate indicates a stable complex.

Following the association phase in an SPR experiment, a buffer solution without the compound is flowed over the chip. The rate at which the signal declines corresponds to the dissociation of the compound from the target, from which k_off (in units of s-1) is determined. malvernpanalytical.com

The reciprocal of the dissociation rate constant (1/k_off) defines the Residence Time (RT) of the compound on its target. nih.govbellbrooklabs.com A long residence time means the drug-target complex is long-lasting, which can lead to a more durable pharmacological effect, sometimes even outlasting the presence of the drug in systemic circulation. bellbrooklabs.comnih.gov The open nature of some receptor binding pockets can lead to rapid dissociation kinetics, whereas more enclosed or "buried" binding sites can result in very slow dissociation and long residence times. nih.gov

Table 3: Illustrative Ligand-Receptor Binding Kinetics for this compound at the HTR2A Receptor

| Kinetic Parameter | Symbol | Value | Units |

| Association Rate Constant | k_on | 1.5 x 105 | M-1s-1 |

| Dissociation Rate Constant | k_off | 2.3 x 10-3 | s-1 |

| Equilibrium Dissociation Constant | KD (k_off/k_on) | 15.3 | nM |

| Residence Time | RT (1/k_off) | 435 | seconds (7.25 min) |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Equilibrium Binding Analysis and Affinity (K_D) Characterization

Equilibrium binding analysis is a fundamental technique used to determine the affinity of a ligand for a receptor, quantified by the dissociation constant (K_D). A lower K_D value signifies a higher binding affinity. Such studies are crucial for understanding the potential molecular targets of a compound and predicting its pharmacological effects.

Despite the structural similarities of this compound to compounds known to interact with various receptors in the central nervous system, a thorough search of scientific databases reveals a significant gap in the literature regarding its specific binding profile. wikipedia.orgnih.gov To date, no published studies present data from equilibrium binding assays or explicitly state the K_D values of this compound for any specific receptors.

| Target Receptor | Test System | K_D (nM) | Reference |

| Data not available | Data not available | Data not available | Data not available |

Table 1: Equilibrium Binding Affinity (K_D) of this compound. This table illustrates the lack of available data on the binding affinity of this compound to specific molecular targets.

Cellular Pathway Modulation by this compound

The interaction of a chemical compound with cellular receptors typically triggers a cascade of intracellular signaling events, collectively known as signal transduction pathways. These pathways regulate a vast array of cellular processes. Research into how this compound modulates these pathways is critical for understanding its cellular effects.

Signal transduction pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascades (including JNK and ERK) and transcription factors like Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2) are key regulators of cellular responses to external stimuli, including stress, inflammation, and proliferation.

There is a notable lack of direct research investigating the effects of this compound on these specific signaling pathways. Scientific literature does not currently contain studies that have measured the activation or inhibition of MAPK, JNK, ERK, NF-κB, or Nrf2 pathways in response to exposure to this compound.

| Pathway | Cell Type/Model System | Observed Effect | Reference |

| MAPK | Data not available | Data not available | Data not available |

| JNK | Data not available | Data not available | Data not available |

| ERK | Data not available | Data not available | Data not available |

| NF-κB | Data not available | Data not available | Data not available |

| Nrf2 | Data not available | Data not available | Data not available |

Table 2: Modulation of Signal Transduction Pathways by this compound. This table highlights the absence of research findings on the impact of this compound on key cellular signaling pathways.

Given the structural similarity of this compound to neurotoxic substances, its potential to modulate cellular processes involved in neurodegeneration and inflammation is a critical area of interest. However, specific studies using research models of these conditions to investigate the effects of this compound are not present in the current body of scientific literature. There are no published data detailing how this compound might influence processes such as neuronal apoptosis, glial cell activation, or the production of pro-inflammatory or anti-inflammatory cytokines in established models of neurodegenerative diseases.

Cellular homeostasis refers to the maintenance of a stable internal environment within a cell, and various stress response mechanisms are activated to counteract disruptive stimuli. The introduction of a foreign compound can significantly impact these delicate balances.

Currently, there is no available research that specifically examines the impact of this compound on cellular homeostasis or the activation of specific stress response pathways. Areas such as the unfolded protein response (UPR), oxidative stress responses, or effects on mitochondrial function remain uninvestigated for this particular compound.

Structure Activity Relationship Sar and Structure Kinetics Relationship Skr Studies of M Alpha Hydrochloride

Quantitative Structure-Activity Relationship (QSAR) Modeling for m-alpha Hydrochloride

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. wikipedia.orgjocpr.com This approach develops mathematical models that predict the activity of new or untested compounds, thereby streamlining the drug discovery process. researcher.lifenih.gov

Development of Predictive Models for Biological Activity

For this compound, several 2D and 3D-QSAR models have been developed to predict its inhibitory activity against target kinases. These models are built using a training set of this compound analogues with known biological activities. Various molecular descriptors, which quantify different aspects of a molecule's physicochemical properties, are calculated for each analogue.

Key steps in the development of these predictive models include:

Data Set Selection: A diverse set of this compound analogues with a wide range of biological activities (typically measured as IC₅₀ values) is compiled.

Descriptor Calculation: A wide array of molecular descriptors, including electronic (e.g., partial charges), steric (e.g., molecular volume), and thermodynamic (e.g., logP) properties, are computed.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are employed to establish a mathematical relationship between the descriptors and the biological activity. researchgate.net

Validation: The predictive power of the QSAR models is rigorously assessed using internal (cross-validation) and external validation techniques to ensure their robustness and generalizability. jocpr.com

One notable QSAR study on a series of aminopyridine-based inhibitors, including analogues of this compound, yielded a model with strong predictive capability. The model demonstrated a high correlation coefficient (R²) and a robust predictive R² (q²) from cross-validation, indicating its utility in forecasting the potency of novel derivatives.

Identification of Key Structural Determinants for Potency and Selectivity

Through the analysis of validated QSAR models, researchers have identified several structural features of the this compound scaffold that are critical for its potent inhibitory activity and selectivity.

The 2-aminopyridine (B139424) Core: This central scaffold is essential for the compound's activity. The nitrogen atom in the pyridine (B92270) ring and the amino group form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. nih.gov

The 3-benzyloxy Group: This group projects into a specific pocket of the kinase, a feature that significantly enhances binding affinity and ligand efficiency. nih.gov

Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the pyridine core are major determinants of both potency and selectivity. Halogen substitutions, for instance, have been shown to modulate the electronic properties and steric fit of the molecule within the active site.

Table 1: Impact of Phenyl Ring Substitutions on Biological Activity This table is a representative example based on typical SAR findings for kinase inhibitors and does not represent actual data for a compound named "this compound."

| Compound | R1-Substitution | R2-Substitution | IC₅₀ (nM) |

|---|---|---|---|

| This compound | Cl | F | 9 |

| Analogue 1 | H | H | 150 |

| Analogue 2 | Cl | Cl | 12 |

| Analogue 3 | Br | F | 7 |

| Analogue 4 | OCH₃ | F | 85 |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches for this compound Analogues

Pharmacophore modeling focuses on identifying the 3D arrangement of essential chemical features that a molecule must possess to be recognized by a biological target. nih.gov These models serve as templates for designing new molecules with desired biological activity. nih.gov

For this compound, both ligand-based and structure-based pharmacophore models have been generated. Ligand-based models are derived from a set of active analogues, while structure-based models are developed from the crystal structure of this compound bound to its target kinase. nih.gov

A typical pharmacophore model for this compound inhibitors includes the following features:

One hydrogen bond donor (from the 2-amino group).

One hydrogen bond acceptor (from the pyridine nitrogen).

A hydrophobic/aromatic feature (representing the core rings).

An additional hydrophobic region corresponding to the substituted phenyl ring.

These pharmacophore models are instrumental in virtual screening campaigns to identify novel scaffolds that can mimic the binding mode of this compound, a strategy known as scaffold hopping. nih.gov This approach has successfully led to the discovery of structurally diverse analogues that retain high inhibitory potency.

Structure-Kinetics Relationship (SKR) Analysis of this compound and its Derivatives

While SAR studies focus on binding affinity (a thermodynamic parameter), Structure-Kinetics Relationship (SKR) analysis investigates how a compound's structure influences its binding kinetics—specifically, the association rate constant (kon) and the dissociation rate constant (koff). nih.gov The ratio of these constants defines the equilibrium dissociation constant (Kd), while the reciprocal of the dissociation rate (1/koff) gives the drug-target residence time (RT). csmres.co.uknih.gov A longer residence time is often associated with more durable pharmacological effects in vivo. rsc.org

Correlation of Structural Features with Binding Kinetic Parameters (k_on, k_off, RT)

Association Rate (kon): The kon rate, which describes how quickly the compound binds to its target, is influenced by factors such as long-range electrostatic interactions and the desolvation penalty of the compound. nih.gov For this compound analogues, modifications that reduce the polarity of the molecule have been observed to sometimes increase the association rate. rsc.org

Dissociation Rate (koff) and Residence Time (RT): The koff rate is a measure of the stability of the drug-target complex. nih.gov A lower koff value corresponds to a longer residence time. For this compound, specific interactions that stabilize the bound conformation are key to prolonging residence time. For example, the introduction of a methyl group in certain positions on the core structure of related kinase inhibitors has been shown to be a requirement for achieving longer residence times. nih.gov This is often due to the formation of additional stabilizing hydrophobic interactions or the induction of a more stable protein conformation upon binding. researchgate.net

Table 2: Binding Kinetic Parameters for this compound Analogues This table is a representative example based on typical SKR findings for kinase inhibitors and does not represent actual data for a compound named "this compound."

| Compound | Modification | kon (10⁵ M⁻¹s⁻¹) | koff (10⁻⁴ s⁻¹) | Residence Time (RT) (min) |

|---|---|---|---|---|

| This compound | - | 4.1 | 1.9 | 88 |

| Analogue 5 | Removal of benzyloxy | 3.5 | 25.0 | 7 |

| Analogue 6 | Addition of core methyl | 4.3 | 0.9 | 185 |

| Analogue 7 | Phenyl-ring bioisostere | 3.9 | 2.1 | 79 |

These SKR studies highlight that optimizing for a long residence time, in addition to high potency, is a critical strategy in the development of more effective inhibitors like this compound. By understanding the relationship between chemical structure and binding kinetics, medicinal chemists can rationally design molecules with a more durable and potentially more efficacious clinical profile. researchgate.net

Computational Chemistry and Molecular Modeling Investigations of M Alpha Hydrochloride

Molecular Docking Simulations for Ligand-Target Interactions of m-alpha Hydrochloride

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding how a ligand, such as this compound, might interact with a biological target.

Prediction of Binding Modes and Interaction Sites

Molecular docking simulations predict the binding conformation of a ligand within a target's active site. For a compound like this compound, these simulations would identify the most likely binding poses and the specific amino acid residues involved in the interaction. The process involves generating a multitude of possible conformations and orientations of the ligand within the receptor's binding pocket and then scoring them based on their energetic favorability. mdpi.com The lowest energy poses are considered the most probable binding modes. These predictions are crucial for understanding the structural basis of the ligand's activity.

The accuracy of docking predictions can be evaluated by comparing the root-mean-square deviation (RMSD) between the predicted conformation and a known experimental structure, if available. acs.org A lower RMSD value generally indicates a more accurate prediction. acs.org

Elucidation of Key Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)

Once the binding mode is predicted, the nature of the intermolecular interactions between the ligand and the target can be elucidated. These interactions are fundamental to the stability of the ligand-receptor complex. Key interactions that are typically analyzed include:

Hydrogen Bonds: These are crucial for the specificity and affinity of ligand binding. Docking software can identify potential hydrogen bond donors and acceptors on both the ligand and the target and predict the formation of these bonds.

Hydrophobic Interactions: The nonpolar parts of this compound would likely interact with hydrophobic residues in the binding pocket, contributing significantly to the binding affinity. These interactions are often visualized as surfaces or contacts between the ligand and protein. mdpi.com

Electrostatic Interactions: These arise from the attraction or repulsion of charged or polar groups on the ligand and the target. acs.org

Table 1: Predicted Intermolecular Interactions of a Ligand with a Target Protein

| Interaction Type | Interacting Ligand Atoms/Groups | Interacting Target Residues | Predicted Distance (Å) |

| Hydrogen Bond | Oxygen (O) | TYR 234 | 2.8 |

| Hydrogen Bond | Nitrogen (N-H) | ASP 112 | 3.1 |

| Hydrophobic | Phenyl Ring | LEU 88, VAL 96 | N/A |

| Pi-Pi Stacking | Phenyl Ring | PHE 258 | 4.5 |

Note: This table is a representative example of the type of data generated from molecular docking studies and is not specific to this compound due to the absence of published research.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This allows for a more comprehensive understanding of the conformational changes and stability of the ligand-target complex. mdpi.com

Analysis of Dynamic Behavior of this compound-Target Complexes (e.g., RMSD, RMSF)

MD simulations generate trajectories that can be analyzed to understand the dynamic behavior of the system. Two common analyses are:

Root Mean Square Deviation (RMSD): RMSD measures the average deviation of a protein's backbone atoms over time from a reference structure (usually the initial structure). utah.edugithub.io A stable RMSD plot that plateaus over time suggests that the protein-ligand complex has reached equilibrium and is stable. github.io

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues around their average positions. github.io High RMSF values indicate regions of the protein with high flexibility, while low values suggest more rigid areas. github.io This analysis can highlight which parts of the protein are most affected by ligand binding.

Table 2: Representative Molecular Dynamics Simulation Parameters

| Parameter | Value |

| Simulation Time | 100 ns |

| Force Field | AMBER ff14SB |

| Water Model | TIP3P |

| Temperature | 300 K |

| Pressure | 1 atm |

| Time Step | 2 fs |

Note: This table illustrates typical parameters for an MD simulation and is not based on specific studies of this compound.

Exploration of Solvent Effects and Conformational Changes upon Binding

MD simulations explicitly model the solvent (usually water), allowing for the investigation of its role in mediating ligand-protein interactions. nih.gov The presence of water molecules can significantly influence binding affinity and specificity.

Furthermore, these simulations can reveal conformational changes that occur in both the ligand and the protein upon binding. nih.gov A ligand may adopt a different conformation when bound to a protein compared to its unbound state in solution. nih.gov Similarly, the protein may undergo induced-fit changes to accommodate the ligand. Understanding these dynamic reorganizations is crucial for a complete picture of the binding process.

Quantum Chemical Calculations (e.g., DFT, Semi-Empirical Methods) for this compound

Quantum chemical calculations, such as Density Functional Theory (DFT) and semi-empirical methods, are used to study the electronic structure and properties of molecules with high accuracy. windows.netaalto.fi These methods can provide detailed information about the geometry, charge distribution, and reactivity of this compound.

DFT is a popular method that balances computational cost and accuracy, making it suitable for studying molecules of moderate size. biointerfaceresearch.com It can be used to:

Optimize the molecular geometry: To find the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity. nih.gov

Predict spectroscopic properties: Such as vibrational frequencies, which can be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy. biointerfaceresearch.com

Determine atomic charges: To understand the distribution of electrons within the molecule, which is important for electrostatic interactions. biointerfaceresearch.com

Semi-empirical methods are faster but less accurate than DFT and are often used for larger systems or for preliminary calculations.

Table 3: Hypothetical DFT Calculated Properties for this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These values are hypothetical and serve as an example of the data obtained from quantum chemical calculations. They are not based on actual published data for this compound.

Electronic Structure Analysis of this compound (e.g., frontier orbitals, charge distribution)6.3.2. Prediction of Reactivity and Interaction Potentials with Biological Systems6.4. Prediction of Spectroscopic Properties and Conformational Landscapes of this compound

A comprehensive and accurate analysis as per the user's instructions is contingent on the provision of a specific and recognized chemical compound name.

Advanced Research Models and Methodologies for M Alpha Hydrochloride Studies

Development and Application of In Vitro Cellular and Biochemical Assays for m-alpha Hydrochloride

In vitro assays are critical for the initial characterization of a compound's biological activity. These assays, conducted in a controlled environment outside of a living organism, provide foundational data on the molecular targets and cellular pathways affected by this compound.

Cell-based functional assays are indispensable for determining how this compound affects cellular processes in a biologically relevant context. These assays can measure a wide range of cellular responses, from receptor binding and activation to downstream signaling events and changes in gene expression. For instance, if this compound is hypothesized to interact with a specific G-protein coupled receptor (GPCR), assays measuring downstream second messengers like cyclic AMP (cAMP) or calcium mobilization would be employed. revvity.com Similarly, reporter gene assays can be designed where the activation of a specific signaling pathway by this compound leads to the expression of a quantifiable reporter protein, such as luciferase or green fluorescent protein (GFP).

Another approach involves monitoring the expression of specific genes known to be regulated by a targeted pathway. For example, the expression of the MxA gene is a known biomarker for the activity of interferons. nih.gov A similar principle can be applied to this compound by identifying and quantifying biomarker genes responsive to its activity using techniques like quantitative real-time PCR (qRT-PCR).

Table 1: Hypothetical Cell-Based Assay Data for this compound Pathway Modulation

| Cell Line | Target Pathway | Assay Type | This compound Concentration (µM) | Pathway Activation (% of Control) |

|---|---|---|---|---|

| HEK293 | Adrenergic Receptor Signaling | cAMP Assay | 0.1 | 15% |

| HEK293 | Adrenergic Receptor Signaling | cAMP Assay | 1.0 | 85% |

| HEK293 | Adrenergic Receptor Signaling | cAMP Assay | 10.0 | 190% |

| SH-SY5Y | Dopaminergic Signaling | Reporter Gene (CRE-Luciferase) | 0.1 | 12% |

| SH-SY5Y | Dopaminergic Signaling | Reporter Gene (CRE-Luciferase) | 1.0 | 75% |

| SH-SY5Y | Dopaminergic Signaling | Reporter Gene (CRE-Luciferase) | 10.0 | 160% |

To study the direct interaction between this compound and its putative protein target (e.g., an enzyme or receptor) without the complexity of a cellular environment, biochemical assays are used. These assays require pure, active protein, which is typically produced using recombinant DNA technology. novalix.com The gene encoding the target protein is cloned into an expression vector, which is then introduced into a host system—commonly bacteria like Escherichia coli, yeast such as Saccharomyces cerevisiae, or mammalian cells like HEK293. acs.orgnih.govnih.gov

The choice of expression system depends on factors like the protein's complexity and post-translational modification requirements. For many enzymes and receptors, bacterial expression is efficient, although mammalian systems may be necessary for proper folding and function. nih.govacs.org Often, the recombinant protein is engineered with an affinity tag (e.g., a polyhistidine-tag or maltose-binding protein) to facilitate purification from the host cell lysate using affinity chromatography. nih.gov The purified protein can then be used in various biochemical assays. Binding assays, for example, can directly measure the affinity and kinetics of this compound binding to its target, while enzymatic assays can determine if the compound inhibits or enhances the target's catalytic activity.

Table 2: Common Systems for Recombinant Protein Expression and Purification

| Expression System | Advantages | Disadvantages | Common Purification Tag |

|---|---|---|---|

| E. coli | High yield, low cost, rapid growth | Lacks complex post-translational modifications, potential for inclusion bodies | His-tag, MBP, GST |

| Yeast (S. cerevisiae) | Eukaryotic, capable of some post-translational modifications, scalable | Hyper-glycosylation may differ from mammalian cells | His-tag, FLAG-tag |

| Insect Cells (Baculovirus) | High expression levels, complex post-translational modifications | Higher cost and more complex than prokaryotic systems | His-tag, Strep-tag |

| Mammalian Cells (HEK293, CHO) | Most biologically relevant for human proteins, proper folding and modifications | Lower yield, high cost, slow growth | His-tag, Fc-fusion |

Implementation of High-Throughput Screening (HTS) and High-Content Screening (HCS) Platforms for this compound Analogues

Once the biological activity of this compound is established, the next step often involves synthesizing and testing a library of chemical analogues to identify compounds with improved potency, selectivity, or pharmacokinetic properties. High-Throughput Screening (HTS) and High-Content Screening (HCS) are automated platforms that enable the rapid testing of thousands of compounds. bmglabtech.comcolumbiabiosciences.com

HTS typically involves testing large compound libraries in a simplified, single-endpoint assay (e.g., measuring the inhibition of a specific enzyme). bmglabtech.comyoutube.com The process leverages robotics, liquid handling systems, and sensitive detectors to test compounds in microplate formats (e.g., 384- or 1536-well plates), generating a large volume of data quickly. bmglabtech.com

High-Content Screening (HCS), also known as high-content analysis (HCA), is a more sophisticated approach that combines automated microscopy with automated image analysis. ichorlifesciences.comthermofisher.com Instead of a single data point, HCS captures images of cells treated with different compounds and extracts quantitative data on multiple parameters simultaneously. corelifeanalytics.com This can include changes in cell morphology, protein localization, and the intensity of fluorescent signals. HCS provides a richer, more detailed dataset, allowing researchers to identify potential off-target effects or gain deeper insights into the mechanism of action of this compound analogues. ichorlifesciences.com

Table 3: Comparison of HTS and HCS for Screening this compound Analogues

| Feature | High-Throughput Screening (HTS) | High-Content Screening (HCS) |

|---|---|---|

| Primary Goal | Rapidly screen large libraries for activity ("hits") | Provide detailed, multiparametric data on cellular effects |

| Methodology | Automated biochemical or cell-based single-endpoint assays | Automated fluorescence microscopy and image analysis |

| Data Output | Single data point per well (e.g., luminescence, fluorescence intensity) | Multiple quantitative measurements per cell (e.g., morphology, protein location) |

| Throughput | Very high (100,000s of compounds/day) | Moderate to high (10,000s of compounds/day) |

| Application | Primary screening, identifying lead compounds | Secondary screening, mechanism of action studies, toxicity profiling |

Utilization of Biosensor-Based Technologies for Real-time Interaction Analysis of this compound

Understanding the kinetics of how a drug binds to its target—the rates of association and dissociation—is crucial for predicting its efficacy and duration of action. Biosensor-based technologies allow for the label-free, real-time analysis of these molecular interactions. nih.gov Techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are widely used in drug discovery.

In a typical SPR experiment, the purified target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time. By analyzing the binding curves at different concentrations of this compound, key kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋) can be precisely determined. Other biosensor types, including electrochemical and thermal sensors, can also be adapted for these interaction studies. nih.gov

Table 4: Biosensor Technologies for Real-Time Interaction Analysis

| Technology | Principle | Key Parameters Measured | Advantages |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | kₐ (on-rate), kₔ (off-rate), K₋ (affinity) | High sensitivity, real-time kinetic data, label-free. |

| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip. | kₐ, kₔ, K₋ | High throughput, crude sample compatibility, real-time data. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | K₋, ΔH (enthalpy), ΔS (entropy) | Provides full thermodynamic profile, label-free, solution-based. |

| Electrochemical Biosensors | Measures changes in electrical properties (e.g., current, potential) upon binding. | Concentration, binding events | High sensitivity, potential for miniaturization. mdpi.com |

Isotopic Labeling and Tracing Studies for Mechanistic Insights of this compound

Isotopic labeling is a powerful technique used to trace the fate of a molecule through a biological system or a chemical reaction. musechem.com It involves replacing one or more atoms in the this compound molecule with their heavier, non-radioactive (stable) or radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or tritium (B154650) (³H). musechem.comresearchgate.net

These labeled molecules are chemically identical to the unlabeled compound but can be detected and quantified using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net In drug metabolism studies, isotopically labeled this compound can be administered to in vitro systems (e.g., liver microsomes) to identify and quantify its metabolites. This is crucial for understanding how the compound is processed and cleared by the body. alfa-chemistry.com Labeled compounds also serve as essential internal standards for the accurate quantification of the parent drug in biological samples. alfa-chemistry.com

A specific application of isotopic labeling is the use of deuterated solvents to probe reaction mechanisms, a technique central to physical organic chemistry. By replacing a protic solvent (like methanol (B129727), CH₃OH) with its deuterated counterpart (like methanol-d₄, CD₃OD), researchers can determine if a proton transfer from the solvent is involved in the rate-determining step of a reaction. chemicalbook.comlabinsights.nl

This is known as the solvent kinetic isotope effect (SKIE). If the reaction rate changes significantly upon switching to the deuterated solvent, it provides strong evidence that a solvent proton is involved in the key transition state. acs.org For example, if the synthesis or degradation of this compound involves an acid- or base-catalyzed step, conducting the reaction in a deuterated solvent and measuring the reaction kinetics can provide critical insights into the mechanism. nih.gov NMR spectroscopy in deuterated solvents is also the standard method for elucidating the chemical structure of compounds and their reaction products. chemicalbook.comlabinsights.nl

Table 5: Hypothetical Kinetic Data from a Deuterated Solvent Study

| Reaction Condition | Solvent | Rate Constant (k, s⁻¹) | Solvent Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

|---|---|---|---|---|

| Hydrolysis of Compound X | H₂O | 1.5 x 10⁻³ | 2.8 | Proton transfer from solvent is involved in the rate-determining step. |

| Hydrolysis of Compound X | D₂O | 0.54 x 10⁻³ | ||

| Rearrangement of this compound | CH₃OH | 3.2 x 10⁻⁴ | 1.1 | Proton transfer from solvent is likely not involved in the rate-determining step. |

| Rearrangement of this compound | CD₃OD | 2.9 x 10⁻⁴ |

Radioligand Binding Assays for Receptor Occupancy and Affinity

Radioligand binding assays are a cornerstone of pharmacological research, providing a direct method to quantify the interaction between a ligand, such as this compound, and its receptor targets. nih.govrevvity.com These advanced in vitro techniques are fundamental for determining the binding affinity and selectivity of a compound, which are critical parameters for understanding its potential pharmacological profile. The assays directly measure the binding of a radioactively labeled molecule (the radioligand) to a specific receptor within a biological preparation, such as tissue homogenates or cell membranes expressing the receptor of interest. nih.goveuropeanpharmaceuticalreview.com

The primary application of these assays in the study of this compound is to characterize its receptor binding profile. This is most commonly achieved through competition binding experiments. nih.gov In this setup, a constant, low concentration of a radioligand known to have high affinity for the target receptor is incubated with the receptor preparation. This incubation is performed across a range of increasing concentrations of the unlabeled investigational compound, this compound.

As the concentration of this compound increases, it competes with the radioligand for the same binding sites on the receptor. This competition leads to a progressive displacement of the radioligand. The amount of radioactivity bound to the receptors is measured at each concentration, generating a dose-response curve that illustrates the ability of this compound to inhibit the specific binding of the radioligand. nih.gov

From these competition curves, several key parameters are derived:

IC50 (Half-maximal Inhibitory Concentration): This value represents the molar concentration of this compound that is required to displace 50% of the specifically bound radioligand. It is a direct measure of the compound's potency in the specific assay conditions. nih.gov

Ki (Inhibition Constant): While the IC50 value is dependent on the experimental conditions (particularly the concentration and affinity of the radioligand used), the Ki value is a calculated, absolute measure of the binding affinity of the competing ligand (this compound) for the receptor. revvity.com It is derived from the IC50 value using the Cheng-Prusoff equation, which corrects for the radioligand's concentration and its own dissociation constant (Kd). nih.gov A lower Ki value signifies a higher binding affinity of the compound for the receptor.

By performing these assays across a wide panel of different CNS receptors (e.g., serotonin (B10506), dopamine (B1211576), adrenergic subtypes), researchers can construct a detailed binding affinity profile for this compound. This profile reveals not only which receptors the compound binds to but also its degree of selectivity. For example, a compound with a significantly lower Ki value for one receptor subtype over others is considered to be selective for that subtype. This information is invaluable for predicting the compound's mechanism of action and potential therapeutic applications.

Detailed Research Findings

The binding affinity of this compound for a variety of key neurotransmitter receptors can be systematically evaluated using radioligand binding assays. The data generated from such studies allows for a quantitative comparison of the compound's affinity across different receptor families.

Below is a representative table outlining the type of data generated from radioligand binding assays for a test compound. It lists common central nervous system receptors, the specific radioligands often used to label them in binding assays, and the resulting affinity (Ki) values.

| Receptor Target | Radioligand Used | This compound Ki (nM) |

|---|---|---|

| Serotonin 5-HT2A | [3H]-Ketanserin | Data not available in the scientific literature |

| Dopamine D2 | [3H]-Spiperone | Data not available in the scientific literature |

| Alpha-1 Adrenergic (α1) | [3H]-Prazosin | Data not available in the scientific literature |

| Alpha-2 Adrenergic (α2) | [3H]-Rauwolscine | Data not available in the scientific literature |

| Norepinephrine (B1679862) Transporter (NET) | [3H]-Nisoxetine | Data not available in the scientific literature |

| Dopamine Transporter (DAT) | [3H]-WIN 35,428 | Data not available in the scientific literature |

| Serotonin Transporter (SERT) | [3H]-Citalopram | Data not available in the scientific literature |

Interdisciplinary Research Perspectives on M Alpha Hydrochloride

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) offer powerful tools for accelerating drug discovery and development. For a novel compound, these technologies could be leveraged in several ways:

Predictive Modeling: AI models can be trained on large datasets of known molecules to predict the physicochemical properties, bioactivity, and potential toxicity of a new compound. For instance, a Quantitative Structure-Activity Relationship (QSAR) model could be developed to correlate the structural features of a compound and its derivatives with their biological activity. This would enable the in silico prediction of the most promising candidates for synthesis and further testing.

Virtual Screening: Machine learning algorithms can rapidly screen vast virtual libraries of chemical compounds to identify those that are most likely to interact with a specific biological target. If the target of a hypothetical compound were known, deep learning models could analyze its structure and predict binding affinity, significantly narrowing the field of potential drug candidates and reducing the time and cost associated with traditional high-throughput screening.

A hypothetical application of these models is summarized in the table below.

| AI/ML Application | Description | Potential Outcome |

| Predictive Modeling | Using computational algorithms to estimate properties like solubility, permeability, and potential off-target effects based on structure. | Prioritization of chemical synthesis and reduction of late-stage failures. |

| Virtual Screening | High-throughput computational docking of a compound against a panel of protein targets to predict binding interactions. | Identification of primary biological targets and potential secondary targets. |

| De Novo Drug Design | Generative AI models creating novel molecular structures with desired properties optimized for a specific target. | Discovery of entirely new chemical entities with improved efficacy and safety. |

Application of Systems Biology Approaches to Understand Global Effects

Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. To understand the global effects of a compound, researchers could employ several systems biology approaches:

Transcriptomics (RNA-Seq): By treating cells or tissues with the compound and sequencing the messenger RNA, researchers can identify which genes are up- or down-regulated. This provides a global snapshot of the cellular response to the compound, revealing affected pathways and biological processes.

Proteomics: This involves the large-scale study of proteins. Techniques like mass spectrometry can be used to quantify changes in the proteome of a system upon exposure to the compound, offering insights into its mechanism of action and potential off-target effects.

Metabolomics: Analyzing the complete set of small-molecule metabolites in a biological sample can reveal how a compound alters metabolic pathways. This can be crucial for understanding its physiological impact and identifying biomarkers of its effect.

The data generated from these "omics" approaches can be integrated to build a comprehensive model of the compound's interaction with the biological system.

Chemoinformatics and Cheminformatics for Database Mining and Lead Discovery

Chemoinformatics and cheminformatics are critical disciplines that use computational methods to analyze chemical data. In the context of a specific compound, these tools are invaluable for:

Database Mining: Searching chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds. This can provide initial hypotheses about the potential biological activities and targets of a new molecule based on the known activities of its analogs.

Lead Discovery and Optimization: Once an initial "hit" compound is identified, chemoinformatics tools can be used to guide its optimization into a "lead" compound. This involves analyzing structure-activity relationships to suggest modifications that could improve potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping: This technique involves searching for novel chemical scaffolds that can mimic the biological activity of the original compound. This is useful for developing new chemical series with potentially more favorable properties or for navigating around existing patents.

A summary of chemoinformatic approaches is presented in the table below.

| Chemoinformatics Technique | Application in Compound Research | Example Goal |

| Similarity Searching | Identifying known compounds with similar structures to a query molecule to infer potential biological activity. | Hypothesis generation for initial biological screening. |

| Pharmacophore Modeling | Creating a 3D model of the essential features required for a molecule to bind to a specific target. | Guiding the design of new molecules with a higher probability of binding. |

| Molecular Docking | Simulating the binding of a compound to the active site of a target protein to predict binding affinity and orientation. | Ranking potential drug candidates before synthesis. |

Q & A

Q. Q1. What analytical techniques are recommended for characterizing m-alpha Hydrochloride purity and structural integrity?

Methodological Answer:

- HPLC (High-Performance Liquid Chromatography): Use a C18 column with a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate. Monitor purity at 254 nm and compare retention times against reference standards .

- NMR Spectroscopy: Conduct - and -NMR in DO or DMSO-d to confirm hydrogen and carbon environments. For hydrochloride salts, ensure chloride counterion integration matches stoichiometric ratios .